molecular formula C12H11F3O3 B1468291 2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone CAS No. 1263365-65-6

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone

Cat. No.: B1468291
CAS No.: 1263365-65-6
M. Wt: 260.21 g/mol
InChI Key: SOXWVBAILFYSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone is a useful research compound. Its molecular formula is C12H11F3O3 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone is a synthetic organic compound with significant potential in various biological applications, particularly in the fields of agriculture and pharmaceuticals. Its structure includes a dioxolane ring and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.21 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound suitable for various applications.

Insecticidal Properties

Research has demonstrated that compounds similar to this compound exhibit potent insecticidal activity. According to a patent (WO2012163959A1), these compounds are effective against a range of pests, including insects and nematodes. The mechanism of action typically involves interference with the nervous system of the target organisms, leading to paralysis and death.

Antimicrobial Activity

Studies indicate that derivatives of this compound may possess antimicrobial properties. The dioxolane moiety is known to enhance the interaction with microbial membranes, potentially leading to increased permeability and cell lysis. Further research is needed to quantify these effects specifically for this compound.

Pharmacological Potential

The compound's structural features suggest potential pharmacological applications. The trifluoromethyl group can influence biological activity by altering binding affinities to various biological targets. There is ongoing research into its use as an intermediate in the synthesis of pharmaceuticals, where it may serve as a scaffold for drug development.

Case Study 1: Insecticidal Efficacy

In a controlled study evaluating the insecticidal efficacy of related compounds, it was found that those containing the trifluoromethyl group exhibited significantly higher mortality rates in target pest populations compared to non-fluorinated analogs. This suggests that the trifluoromethyl substitution plays a critical role in enhancing biological activity.

Case Study 2: Antimicrobial Testing

A preliminary study assessed the antimicrobial activity of similar dioxolane-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds showed moderate antibacterial activity, warranting further investigation into their mechanisms and potential therapeutic uses.

Data Summary

PropertyValue
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Insecticidal ActivityEffective against multiple pests
Antimicrobial ActivityModerate against S. aureus and E. coli

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-2-8(6-9)10(16)7-11-17-4-5-18-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWVBAILFYSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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